2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is an organic compound that features a complex structure with both phenyl and pyrazole groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing their function and contributing to their therapeutic effects .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The presence of the dimethoxyphenyl and pyrazolylphenyl groups may influence the compound’s binding affinity to its targets, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects that contribute to their therapeutic effects .
Pharmacokinetics
For instance, the presence of the dimethoxyphenyl and pyrazolylphenyl groups may influence the compound’s absorption and distribution within the body .
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, contributing to their therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with 4-(1H-pyrazol-3-yl)phenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide
- 2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Uniqueness
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)21-15-6-4-14(5-7-15)16-9-10-20-22-16/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJQTEMWTKPPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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